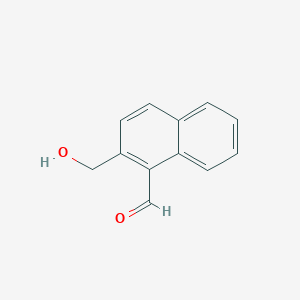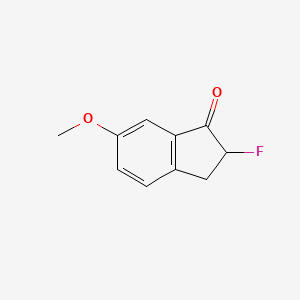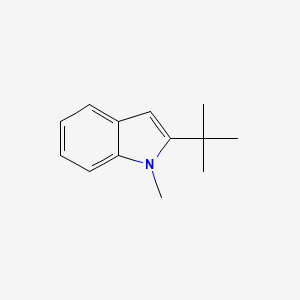
2-(Hydroxymethyl)naphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxymethyl group and a formyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of micellar media and efficient catalysts can help in achieving higher yields and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)naphthalene-1-carbaldehyde.
Reduction: 2-(Hydroxymethyl)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)naphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthaldehyde: This compound is similar in structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: This derivative has additional methoxy and oxopropyl groups, which can alter its reactivity and applications.
Uniqueness: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and formyl groups on the naphthalene ring. This combination of functional groups provides distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
89005-07-2 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2 |
Clave InChI |
KAJXXQJMBGSASA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)




![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

